molecular formula C14H18BrN2O8PS B123256 Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate CAS No. 150035-59-9

Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate

Cat. No. B123256
M. Wt: 485.25 g/mol
InChI Key: QJQJPCXQNNYCCE-HKUMRIAESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate, also known as Br-NAD+, is a synthetic derivative of nicotinamide adenine dinucleotide (NAD+). It has recently gained attention in the scientific community due to its potential applications in various fields, including biochemistry, molecular biology, and pharmacology.

Scientific Research Applications

Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ has various applications in scientific research, including:
1. Studying the role of NAD+ in cellular metabolism: Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ can be used to investigate the role of NAD+ in cellular metabolism, particularly in the regulation of energy metabolism and redox signaling.
2. Developing NAD+ biosensors: Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ can be used as a substrate for the development of NAD+ biosensors, which can be used to monitor NAD+ levels in cells and tissues.
3. Studying the function of NAD+-dependent enzymes: Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ can be used to study the function of NAD+-dependent enzymes, such as sirtuins and poly(ADP-ribose) polymerases (PARPs).

Mechanism Of Action

Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ is a competitive inhibitor of NAD+-dependent enzymes, such as sirtuins and PARPs. It acts by binding to the active site of these enzymes, preventing the binding of NAD+ and inhibiting their activity. Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ can also be used as a substrate for NAD+ biosensors, which can detect changes in NAD+ levels in cells and tissues.

Biochemical And Physiological Effects

Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ has been shown to have various biochemical and physiological effects, including:
1. Inhibition of sirtuins: Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ has been shown to inhibit the activity of sirtuins, which are NAD+-dependent deacetylases involved in the regulation of energy metabolism, DNA repair, and aging.
2. Inhibition of PARPs: Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ has been shown to inhibit the activity of PARPs, which are NAD+-dependent enzymes involved in DNA damage repair and cell death.
3. Regulation of energy metabolism: Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ has been shown to regulate energy metabolism by modulating the activity of NAD+-dependent enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation.

Advantages And Limitations For Lab Experiments

Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ has several advantages and limitations for lab experiments, including:
Advantages:
1. Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ is a synthetic derivative of NAD+ and can be easily synthesized in the lab.
2. Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ is a competitive inhibitor of NAD+-dependent enzymes and can be used to study their activity and function.
3. Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ can be used as a substrate for NAD+ biosensors, which can detect changes in NAD+ levels in cells and tissues.
Limitations:
1. Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ is a synthetic derivative of NAD+ and may not accurately mimic the effects of endogenous NAD+.
2. Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ may have off-target effects on other enzymes or pathways.
3. Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ may have limited stability or solubility in certain experimental conditions.

Future Directions

There are several future directions for research on Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+, including:
1. Developing more potent and selective inhibitors of NAD+-dependent enzymes using Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ as a starting point.
2. Investigating the role of Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ in regulating cellular metabolism and redox signaling.
3. Developing new NAD+ biosensors using Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ as a substrate.
4. Studying the pharmacokinetics and pharmacodynamics of Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ in vivo.
5. Investigating the potential therapeutic applications of Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+, such as in cancer treatment or neurodegenerative diseases.
Conclusion:
Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ is a synthetic derivative of NAD+ that has various applications in scientific research. It can be easily synthesized in the lab and used to study the activity and function of NAD+-dependent enzymes, as well as to develop NAD+ biosensors. Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ has been shown to have various biochemical and physiological effects, including the inhibition of sirtuins and PARPs and the regulation of energy metabolism. There are several future directions for research on Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+, including the development of more potent and selective inhibitors of NAD+-dependent enzymes and the investigation of its potential therapeutic applications.

Synthesis Methods

The synthesis of Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ involves the modification of the nicotinamide ribose moiety of NAD+ with a bromoacetyl group and a thiophosphate group. The synthesis method has been described in detail in a recent publication by Zhou et al. (2020). Briefly, the synthesis involves the reaction of NAD+ with bromoacetyl chloride and triethylamine in dimethylformamide, followed by the addition of thiophosphoryl chloride and triethylamine in dichloromethane. The resulting Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ is purified by high-performance liquid chromatography (HPLC).

properties

CAS RN

150035-59-9

Product Name

Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate

Molecular Formula

C14H18BrN2O8PS

Molecular Weight

485.25 g/mol

IUPAC Name

(3-bromo-2-oxopropyl)sulfanyl-[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]phosphinate

InChI

InChI=1S/C14H18BrN2O8PS/c15-4-9(18)7-27-26(22,23)24-6-10-11(19)12(20)14(25-10)17-3-1-2-8(5-17)13(16)21/h1-3,5,10-12,14,19-20H,4,6-7H2,(H2-,16,21,22,23)/t10-,11-,12-,14-/m1/s1

InChI Key

QJQJPCXQNNYCCE-HKUMRIAESA-N

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])SCC(=O)CBr)O)O)C(=O)N

SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])SCC(=O)CBr)O)O)C(=O)N

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])SCC(=O)CBr)O)O)C(=O)N

Other CAS RN

150035-59-9

synonyms

nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate
NMNS-BOP

Origin of Product

United States

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